molecular formula C21H31N5O7 B566330 H-Ala-Ala-Ala-Tyr-Ala-OH CAS No. 107865-40-7

H-Ala-Ala-Ala-Tyr-Ala-OH

Cat. No.: B566330
CAS No.: 107865-40-7
M. Wt: 465.507
InChI Key: WOZKTYLXSGYCMF-YTORKDELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Ala-Ala-Tyr-Ala-OH is a peptide composed of five amino acids: alanine, alanine, alanine, tyrosine, and alanine. This peptide sequence is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of tyrosine, an amino acid with a phenolic side chain, adds unique properties to this peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Ala-Ala-Tyr-Ala-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to react.

    Coupling: The next amino acid, also protected, is added to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (alanine, alanine, tyrosine, and alanine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the SPPS process, allowing for the production of peptides in high yields and purity. Additionally, enzymatic methods using amino acid ligases have been explored for the synthesis of peptides, offering an alternative to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Ala-Ala-Tyr-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Ala-Ala-Ala-Tyr-Ala-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ala-Ala-Ala-Tyr-Ala-OH depends on its interaction with specific molecular targets. The tyrosine residue can participate in hydrogen bonding and π-π interactions, influencing the peptide’s binding affinity to proteins and enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Ala-Ala-Ala-Tyr-Ala-OH is unique due to its specific sequence, which includes three alanine residues followed by tyrosine and another alanine. This sequence can influence its structural properties and interactions with other molecules, making it distinct from shorter or differently composed peptides .

Biological Activity

H-Ala-Ala-Ala-Tyr-Ala-OH, a synthetic peptide comprising five amino acids, has garnered attention for its potential biological activities. This article explores its structural properties, synthesis methods, biological effects, and relevant case studies.

Structural Properties

This compound is composed of the following amino acids:

  • Alanine (Ala) : 4 residues
  • Tyrosine (Tyr) : 1 residue

The molecular formula of this compound is C15H21N3O5C_{15}H_{21}N_{3}O_{5} with a molecular weight of approximately 323.34 g/mol. The structure plays a crucial role in determining its biological activity, particularly in receptor binding and signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The use of protecting groups and coupling agents is essential in this process to ensure the correct formation of peptide bonds while preventing unwanted side reactions.

Antioxidant Properties

Research indicates that peptides similar to this compound may exhibit antioxidant properties. For example, studies on collagen peptides have demonstrated significant free radical scavenging activity, suggesting that similar sequences could possess comparable effects .

Neuroprotective Effects

Peptides like H-Tyr-D-Ala-Gly-Phe-D-Leu-OH have been studied for their ability to cross the blood-brain barrier and exhibit neuroprotective effects. The presence of tyrosine may enhance permeability and bioactivity within neural tissues .

Case Studies

  • Antioxidant Activity Evaluation :
    A study assessed the antioxidant capacity of various peptides through DPPH and ABTS assays. Results indicated that peptides with similar structures to this compound exhibited significant radical scavenging abilities at concentrations as low as 500 µg/mL .
  • Antitumor Studies :
    Experimental investigations into the biological activity of peptides derived from E. humifusa demonstrated antitumor effects against breast cancer cells. While not directly related to this compound, these findings suggest a potential pathway for exploring its anticancer properties .

Comparative Analysis of Related Peptides

PeptideMolecular WeightAntioxidant ActivityAntitumor ActivityNeuroprotective Effects
This compound323.34 g/molModeratePotentialPossible
H-Tyr-D-Ala-Gly-Phe-D-Leu-OHVariesLowNone reportedConfirmed
Collagen-derived peptidesVariesHighNone reportedLow

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O7/c1-10(22)17(28)23-11(2)18(29)24-12(3)19(30)26-16(20(31)25-13(4)21(32)33)9-14-5-7-15(27)8-6-14/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,29)(H,25,31)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZKTYLXSGYCMF-YTORKDELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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